Ibuprofen 2,3-Butylene Glycol Ester
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Overview
Description
Ibuprofen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard and certified reference material used in various analytical applications. It is derived from ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen 2,3-Butylene Glycol Ester typically involves the esterification of ibuprofen with 2,3-butylene glycol. This reaction can be catalyzed by acidic or enzymatic catalysts. For instance, porcine pancreas lipase has been used as a biocatalyst in a biphasic system to achieve esterification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions such as temperature, pH, and catalyst concentration to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into their corresponding acids and alcohols.
Oxidation and Reduction: Potential transformations involving the oxidation of alcohol groups or reduction of carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid) for esterification and bases (e.g., sodium hydroxide) for hydrolysis. Enzymatic catalysts like lipases can also be employed for specific reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield ibuprofen and 2,3-butylene glycol.
Scientific Research Applications
Ibuprofen 2,3-Butylene Glycol Ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference material for quality control and method development in pharmaceutical laboratories.
Analytical Chemistry: Employed in the calibration and validation of analytical methods for the quantification of ibuprofen and its derivatives.
Biological Studies: Investigated for its potential effects on biological systems and its role in drug delivery mechanisms.
Mechanism of Action
The mechanism of action of Ibuprofen 2,3-Butylene Glycol Ester is primarily related to its parent compound, ibuprofen. Ibuprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen 1,3-Butylene Glycol Esters: Another ester derivative of ibuprofen with similar applications in pharmaceutical research.
Ibuprofen Ethyl Ester: An ester form of ibuprofen used in various analytical applications.
Uniqueness
Ibuprofen 2,3-Butylene Glycol Ester is unique due to its specific ester linkage, which may confer distinct physicochemical properties compared to other ibuprofen esters. These properties can influence its solubility, stability, and bioavailability, making it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O3/c1-11(2)10-15-6-8-16(9-7-15)12(3)17(19)20-14(5)13(4)18/h6-9,11-14,18H,10H2,1-5H3 |
InChI Key |
ALMMWNOSLRFGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C(C)O |
Origin of Product |
United States |
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